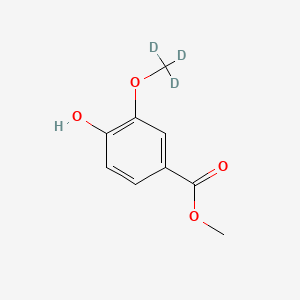
NBD-PE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N- (7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, commonly known as NBD-PE, is a fluorescently labeled phospholipid. It is widely used in biochemical and biophysical research due to its unique fluorescence properties. The compound consists of a phosphoethanolamine headgroup labeled with a nitrobenzoxadiazole (NBD) fluorophore, which exhibits environmental sensitivity and high reactivity towards amines and biothiols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBD-PE typically involves the conjugation of the NBD fluorophore to the phosphoethanolamine headgroup. This can be achieved through a series of chemical reactions, including the nitration of benzoxadiazole followed by the attachment of the resulting NBD group to the phosphoethanolamine. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conjugation process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated chemical reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The production typically includes steps such as purification through chromatography and verification of the chemical structure using spectroscopic techniques .
Chemical Reactions Analysis
Types of Reactions
NBD-PE undergoes various chemical reactions, including:
Oxidation: The NBD group can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the electronic structure of the NBD group, affecting its fluorescence.
Substitution: The NBD group can participate in nucleophilic substitution reactions, particularly with amines and thiols.
Common Reagents and Conditions
Common reagents used in these reactions include dithionite for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and efficiency .
Major Products
The major products formed from these reactions include modified this compound derivatives with altered fluorescence properties. These derivatives are often used in further biochemical assays and studies .
Scientific Research Applications
NBD-PE is extensively used in scientific research due to its unique fluorescence properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: Employed in cell biology to label and track membrane components and to study protein-lipid interactions.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and to monitor cellular processes.
Industry: Applied in the development of biosensors and in the quality control of pharmaceutical products
Mechanism of Action
The mechanism of action of NBD-PE involves its incorporation into lipid bilayers, where it serves as a fluorescent marker. The NBD fluorophore exhibits changes in fluorescence intensity and wavelength based on its local environment, allowing researchers to monitor membrane dynamics and interactions. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane organization and signal transduction .
Comparison with Similar Compounds
Similar Compounds
NBD-phosphatidylcholine (NBD-PC): Similar to NBD-PE but with a phosphatidylcholine headgroup.
NBD-phosphatidylserine (NBD-PS): Contains a phosphatidylserine headgroup.
NBD-sphingomyelin (NBD-SM): Features a sphingomyelin headgroup.
Uniqueness of this compound
This compound is unique due to its specific headgroup, which allows it to interact differently with membrane components compared to other NBD-labeled lipids. Its environmental sensitivity and high reactivity towards amines and biothiols make it particularly useful for studying membrane dynamics and protein-lipid interactions .
Properties
CAS No. |
178119-00-1 |
|---|---|
Molecular Formula |
C49H90N5O11P |
Molecular Weight |
956.24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




